2,3-二氯苯甲酰胺

描述

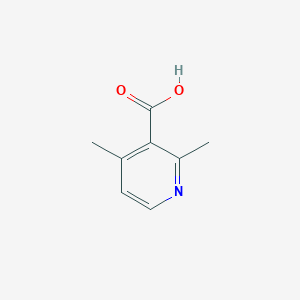

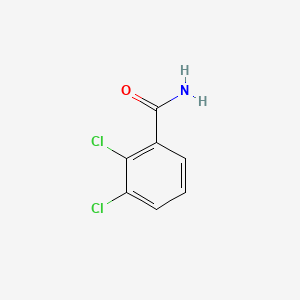

2,3-Dichlorobenzamide is a chemical compound that is related to various research areas, including the development of pharmaceuticals. It is structurally associated with benzamide derivatives and is involved in the synthesis of compounds with potential therapeutic applications. The compound's relevance is highlighted in the context of synthesizing serotonin-3 (5-HT3) receptor antagonists and its role as an intermediate in the production of antiepileptic drugs .

Synthesis Analysis

The synthesis of 2,3-Dichlorobenzamide derivatives is a process of interest in medicinal chemistry. For instance, a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives were synthesized to evaluate their potential as 5-HT3 receptor antagonists. These derivatives were created by incorporating various heteroalicyclic rings into the amine moiety, with some showing potent antagonistic activity . Additionally, 2,3-Dichlorobenzoic acid, a key intermediate for antiepileptic drugs, is synthesized from 2,3-dichloroaniline through diazotization and the Meerwein reaction, followed by oxidation to yield 2,3-dichlorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of 2,3-Dichlorobenzamide derivatives can be complex, with variations in the substituents leading to different biological activities. For example, the molecule of methyl 2-(3-chlorobenzamido)benzoate, a related compound, features chlorobenzamide and benzoate units that are almost co-planar, with a very small dihedral angle between the rings. This planarity may influence the molecule's interactions and stability . The crystal structures of other dichlorobenzamide derivatives have been determined, providing insights into their three-dimensional conformations and potential interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-Dichlorobenzamide derivatives are crucial for their potential therapeutic applications. The reactions typically involve the combination of arylamine compounds with dichlorobenzoyl chloride, leading to a series of dichlorobenzamide derivatives. These reactions are performed in solutions such as N,N'-dimethylformamide at elevated temperatures to achieve good yields . The specific conditions and reagents used in these reactions can significantly affect the properties and activities of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichlorobenzamide derivatives are influenced by their molecular structures. For instance, the intramolecular hydrogen bonding observed in methyl 2-(3-chlorobenzamido)benzoate contributes to the molecule's stability and may affect its solubility and reactivity . The crystal packing of these compounds is often stabilized by weak hydrogen bonds and π-π stacking interactions, which can impact their melting points, solubility, and other physical properties. The synthesis and purification processes of these compounds are studied to optimize yields and to understand their behavior in different environments .

科学研究应用

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Benzamides are synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Methods of Application

The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .

Results or Outcomes

The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and use of ultrasonic irradiation as a green and powerful technology .

Synthesis of Dichlorobenzamide Derivatives

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Summary of the Application

Dichlorobenzamide derivatives are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

Methods of Application

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

Results or Outcomes

These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . Structures of some compounds were established by X-ray crystallography .

Synthesis of Dichlorobenzamide Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Dichlorobenzamide derivatives are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

Methods of Application

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

Results or Outcomes

These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . Structures of some compounds were established by X-ray crystallography .

Biological Applications of Chlorobenzene Derivatives

Specific Scientific Field

This application is in the field of Biological Chemistry .

Summary of the Application

Chlorobenzene derivatives, which include dichlorobenzamide derivatives, have a wide range of physical, chemical, and biological properties .

Methods of Application

These compounds are typically synthesized in a laboratory setting and then tested for their biological activity .

Results or Outcomes

Some analogous derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .

Synthesis of Dichlorobenzamide Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Dichlorobenzamide derivatives are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

Methods of Application

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

Results or Outcomes

These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . Structures of some compounds were established by X-ray crystallography .

Biological Applications of Chlorobenzene Derivatives

Specific Scientific Field

This application is in the field of Biological Chemistry .

Summary of the Application

Chlorobenzene derivatives, which include dichlorobenzamide derivatives, have a wide range of physical, chemical, and biological properties .

Methods of Application

These compounds are typically synthesized in a laboratory setting and then tested for their biological activity .

Results or Outcomes

Some analogous derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .

安全和危害

属性

IUPAC Name |

2,3-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKYRHRAVGWEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371045 | |

| Record name | 2,3-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichlorobenzamide | |

CAS RN |

5980-24-5 | |

| Record name | 2,3-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)